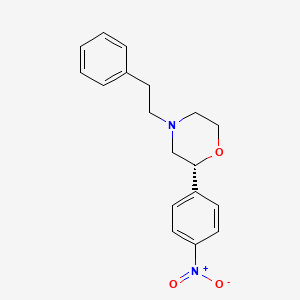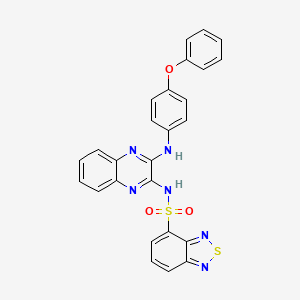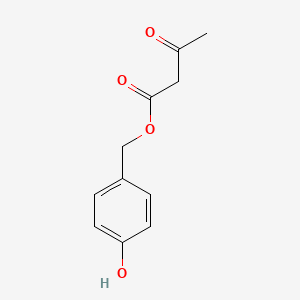![molecular formula C19H21N B12619123 1-[1-(4-Methylphenyl)-2-phenylethenyl]pyrrolidine CAS No. 912339-19-6](/img/structure/B12619123.png)
1-[1-(4-Methylphenyl)-2-phenylethenyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Methylphenyl)-2-phenylethenyl]pyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring attached to a phenylethenyl group, which is further substituted with a 4-methylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Methylphenyl)-2-phenylethenyl]pyrrolidine can be achieved through several methods. One common approach involves the condensation of 4-methylbenzaldehyde with phenylacetylene in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to a cyclization reaction with pyrrolidine under acidic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper can also enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(4-Methylphenyl)-2-phenylethenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding saturated compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with various nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Halides, amines, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated compounds.
Substitution: Various substituted pyrrolidines.
Applications De Recherche Scientifique
1-[1-(4-Methylphenyl)-2-phenylethenyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[1-(4-Methylphenyl)-2-phenylethenyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine
- 1-[1-(4-Chlorophenyl)-2-phenylethenyl]pyrrolidine
- 1-[1-(4-Fluorophenyl)-2-phenylethenyl]pyrrolidine
Uniqueness
1-[1-(4-Methylphenyl)-2-phenylethenyl]pyrrolidine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability, solubility, and interaction with molecular targets compared to other similar compounds.
Propriétés
Numéro CAS |
912339-19-6 |
|---|---|
Formule moléculaire |
C19H21N |
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
1-[1-(4-methylphenyl)-2-phenylethenyl]pyrrolidine |
InChI |
InChI=1S/C19H21N/c1-16-9-11-18(12-10-16)19(20-13-5-6-14-20)15-17-7-3-2-4-8-17/h2-4,7-12,15H,5-6,13-14H2,1H3 |
Clé InChI |
VKEGEJKHODIJLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=CC2=CC=CC=C2)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-6-(4-nitro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12619049.png)
![Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]-](/img/structure/B12619056.png)


![3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione](/img/structure/B12619069.png)
methyl)-](/img/structure/B12619071.png)
![(10S,11R,15S,16R)-N,13-bis(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12619072.png)
![N-[2-(Cyclopentyloxy)phenyl]-5-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12619092.png)
![2-[1-(4-Methylphenyl)ethenyl]oxirane](/img/structure/B12619100.png)

![2,2,6,6-Tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine](/img/structure/B12619113.png)

![3-(4-Methylphenyl)-5-[3-(4-nitrophenyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazole](/img/structure/B12619136.png)
